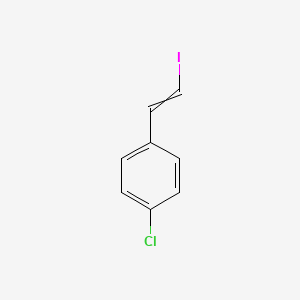
1-Chloro-4-(2-iodoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-iodoethenyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chlorine atom at the first position and a 2-iodoethenyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-iodoethenyl)benzene can be synthesized through various organic reactions. One common method involves the halogenation of 4-vinylbenzene using iodine and chlorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of the hydrogen atoms with iodine and chlorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2-iodoethenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms and the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used to introduce new substituents onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions include phenol derivatives, substituted benzene compounds, and various halogenated aromatic compounds .
Applications De Recherche Scientifique
1-Chloro-4-(2-iodoethenyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-iodoethenyl)benzene involves its interaction with nucleophiles and electrophiles. The compound’s halogen atoms can participate in nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bonded to the halogen, leading to the formation of new chemical bonds . Additionally, the benzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring .
Comparaison Avec Des Composés Similaires
1-Chloro-4-iodobenzene: Similar structure but lacks the ethenyl group.
4-Chloro-1-iodobenzene: Positional isomer with chlorine and iodine atoms at different positions.
1-Bromo-4-(2-iodoethenyl)benzene: Similar structure with bromine instead of chlorine.
Propriétés
Numéro CAS |
168006-99-3 |
|---|---|
Formule moléculaire |
C8H6ClI |
Poids moléculaire |
264.49 g/mol |
Nom IUPAC |
1-chloro-4-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-6H |
Clé InChI |
FRWHRYGXLRFWIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
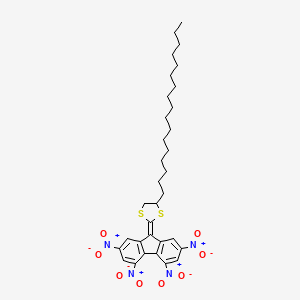
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
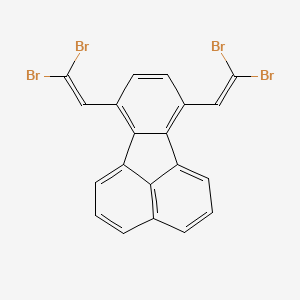
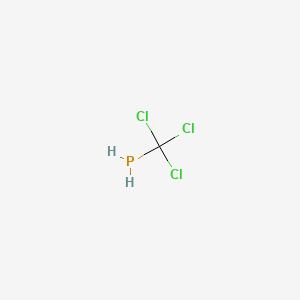
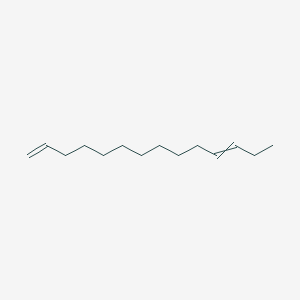
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)
![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
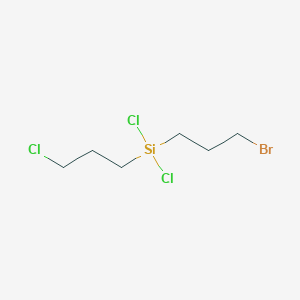
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
